molecular formula C10H12O4 B15388835 Methyl 4,6-dihydroxy-2,3-dimethylbenzoate

Methyl 4,6-dihydroxy-2,3-dimethylbenzoate

Cat. No.: B15388835
M. Wt: 196.20 g/mol
InChI Key: QCEVKSVMCRLLPS-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxy-2,3-dimethylbenzoate is a 4-hydroxybenzoate ester.

Biological Activity

Methyl 4,6-dihydroxy-2,3-dimethylbenzoate, also known as atraric acid or its methyl ester derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Molecular Formula: C₁₀H₁₂O₄
Molar Mass: 196.2 g/mol
Melting Point: 144 - 146 °C
Solubility: Insoluble at 20 °C

Anticancer Properties

This compound has shown significant anticancer activity, particularly against prostate cancer. In a study involving human prostate carcinoma cells (LNCaP), atraric acid demonstrated the ability to inhibit cell growth effectively. The compound's mechanism of action includes antiandrogenic effects that disrupt androgen receptor signaling pathways, which are crucial for prostate cancer cell proliferation .

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties. It has been identified in various lichen species and has been shown to inhibit the growth of certain pathogens. For instance, studies have highlighted its effectiveness against Legionella pneumophila, suggesting its potential as an antibacterial agent .

Enzyme Modulation

This compound has also been found to modulate enzyme activities. It acts as an inhibitor of several key enzymes involved in metabolic pathways, including protein kinase C and topoisomerase II. These interactions could be leveraged for therapeutic strategies aimed at conditions like cancer and inflammation .

Case Studies and Research Findings

  • Prostate Cancer Inhibition
    • Study Design: LNCaP cells were treated with varying concentrations of this compound.
    • Results: Significant inhibition of cell growth was observed at concentrations as low as 1 µM. The compound's antiandrogenic effects were confirmed through luciferase assays measuring androgen receptor activity .
  • Antimicrobial Activity
    • Study Design: The compound was tested against Legionella pneumophila using standard microbiological techniques.
    • Results: this compound exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the hydroxyl and methyl groups on the benzoate structure can significantly affect biological activity. For example:

  • Compounds with additional methyl groups at specific positions enhance anticancer efficacy.
  • Hydroxyl substitutions improve enzyme inhibition profiles.
CompoundStructureActivity
Atraric AcidStructureAnticancer, Antimicrobial
Methyl Ester DerivativeStructureEnhanced bioactivity

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. Notably:

  • The compound shows optimal binding to androgen receptors and protein kinases involved in cell signaling pathways.
  • Docking results suggest that specific interactions with amino acid residues are crucial for its biological effects .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 4,6-dihydroxy-2,3-dimethylbenzoate

InChI

InChI=1S/C10H12O4/c1-5-6(2)9(10(13)14-3)8(12)4-7(5)11/h4,11-12H,1-3H3

InChI Key

QCEVKSVMCRLLPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)OC)C

Origin of Product

United States

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